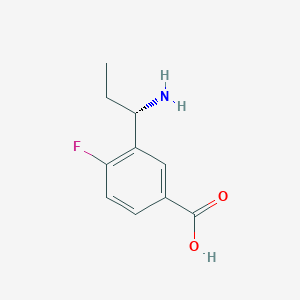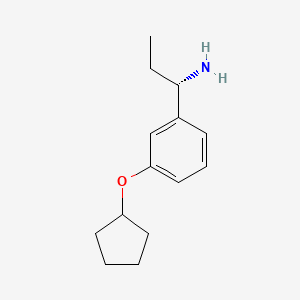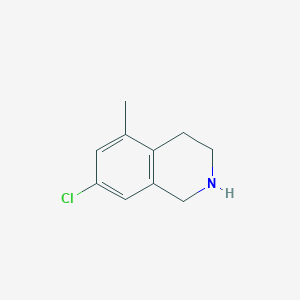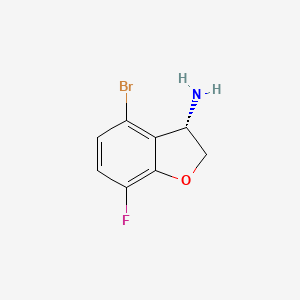
(S)-3-(1-Aminopropyl)-4-fluorobenzoicacidhcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an amino group and a fluorine atom on the benzene ring makes it a versatile intermediate for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzoic acid.
Formation of Intermediate: The 4-fluorobenzoic acid is subjected to a Friedel-Crafts acylation reaction to introduce the propyl group.
Amination: The intermediate is then treated with an amine source to introduce the amino group.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-3-(1-Aminopropyl)-4-fluorobenzoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (S)-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride often involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
(S)-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Nitro- or nitroso-substituted benzoic acids.
Reduction: 3-(1-Aminopropyl)-4-fluorobenzyl alcohol.
Substitution: 3-(1-Aminopropyl)-4-substituted benzoic acids.
科学研究应用
(S)-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (S)-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (S)-1-Aminopropyl phosphonic acid
- (S)-1-Aminopropyl-2-fluorobenzene
- (S)-3-(1-Aminopropyl)-4-chlorobenzoic acid
Uniqueness
(S)-3-(1-Aminopropyl)-4-fluorobenzoic acid hydrochloride is unique due to the combination of the amino group and the fluorine atom on the benzene ring. This combination imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic pathways.
属性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC 名称 |
3-[(1S)-1-aminopropyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-2-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,9H,2,12H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI 键 |
ASVZTZWCPISPDO-VIFPVBQESA-N |
手性 SMILES |
CC[C@@H](C1=C(C=CC(=C1)C(=O)O)F)N |
规范 SMILES |
CCC(C1=C(C=CC(=C1)C(=O)O)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)




![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)

![4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13036440.png)
![10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13036444.png)

![ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13036447.png)

![7-Aminothieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036449.png)
